Product packaging for 3-(Oxazol-2-yl)benzaldehyde(Cat. No.:)

3-(Oxazol-2-yl)benzaldehyde

Cat. No.: B11769077
M. Wt: 173.17 g/mol
InChI Key: BRUPHAFWUUXSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxazol-2-yl)benzaldehyde (CAS 1895238-72-8) is a high-value heterocyclic building block extensively used in synthetic organic chemistry and drug discovery research. Its molecular structure, featuring a benzaldehyde core linked to an oxazole ring, makes it a versatile precursor for constructing complex molecules . The compound's primary research value lies in its two functional regions: the oxazole heterocycle and the aldehyde group. The oxazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in many therapeutic agents . The reactive aldehyde group provides a handle for further chemical transformations, enabling researchers to readily synthesize a wide array of derivatives via condensation or cyclization reactions . This combination makes it particularly valuable for creating novel compounds for screening against various biological targets. In application, this compound serves as a key intermediate in the synthesis of more complex functional molecules. It is employed in the development of potential pharmaceutical candidates, where the oxazole ring can contribute to binding with enzymes and receptors . Furthermore, its structural features are of interest in materials science, particularly in the design of organic fluorophores and functional materials . Researchers utilize this compound under the strict understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B11769077 3-(Oxazol-2-yl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-(1,3-oxazol-2-yl)benzaldehyde

InChI

InChI=1S/C10H7NO2/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H

InChI Key

BRUPHAFWUUXSJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CO2)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Oxazol 2 Yl Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 3-(Oxazol-2-yl)benzaldehyde is a versatile functional handle for a variety of chemical transformations, including oxidation, reduction, condensation, and nucleophilic addition reactions.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-(Oxazol-2-yl)benzoic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and materials. lookchem.com A variety of oxidizing agents can be employed for this purpose. For instance, reagents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are effective for oxidizing aldehydes to carboxylic acids. More environmentally benign methods have also been developed, utilizing oxidants such as hydrogen peroxide or even air in the presence of suitable catalysts. researchgate.netnih.gov For example, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids. organic-chemistry.org Another approach involves the use of sodium hypochlorite, which can effectively convert aldehydes to carboxylic acids, sometimes with microwave assistance to reduce reaction times. researchgate.net The resulting 3-(Oxazol-2-yl)benzoic acid is a valuable building block in organic synthesis. lookchem.com

Table 1: Selective Oxidation of this compound

ReactantProductReagents and Conditions
This compound3-(Oxazol-2-yl)benzoic acidKMnO4 or CrO3
This compound3-(Oxazol-2-yl)benzoic acidH2O2, catalyst researchgate.netnih.gov
This compound3-(Oxazol-2-yl)benzoic acidO2, N-hydroxyphthalimide (catalyst) organic-chemistry.org
This compound3-(Oxazol-2-yl)benzoic acidNaClO, optional microwave irradiation researchgate.net

Interactive Data Table:

ReactantProductReagents and Conditions
This compound3-(Oxazol-2-yl)benzoic acidKMnO4 or CrO3
This compound3-(Oxazol-2-yl)benzoic acidH2O2, catalyst researchgate.netnih.gov
This compound3-(Oxazol-2-yl)benzoic acidO2, N-hydroxyphthalimide (catalyst) organic-chemistry.org
This compound3-(Oxazol-2-yl)benzoic acidNaClO, optional microwave irradiation researchgate.net

Selective Reduction Reactions to Alcohol Derivatives

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (3-(Oxazol-2-yl)phenyl)methanol. This transformation is typically achieved using mild reducing agents to avoid affecting the oxazole (B20620) ring. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents are chemoselective for the carbonyl group, leaving the aromatic and heterocyclic moieties intact. The resulting alcohol, (3-(oxazol-2-yl)phenyl)methanol, and its derivatives are of interest in medicinal chemistry. evitachem.comontosight.ai

Table 2: Selective Reduction of this compound

ReactantProductReagents and Conditions
This compound(3-(Oxazol-2-yl)phenyl)methanolSodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

Interactive Data Table:

ReactantProductReagents and Conditions
This compound(3-(Oxazol-2-yl)phenyl)methanolSodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

Condensation Reactions for Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. juniperpublishers.comijacskros.com This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. uwjst.org.pkdergipark.org.tr These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). researchgate.net The formation of Schiff bases is a versatile method for creating a wide array of derivatives with potential applications in medicinal chemistry and materials science. juniperpublishers.comijacskros.com For example, Schiff bases derived from various aromatic aldehydes and amines have been synthesized and investigated for their biological activities. juniperpublishers.comresearchgate.net

Table 3: Schiff Base Formation from this compound

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundPrimary Amine (R-NH2)Schiff Base (Imine)Reflux in ethanol uwjst.org.pkresearchgate.net

Interactive Data Table:

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundPrimary Amine (R-NH2)Schiff Base (Imine)Reflux in ethanol uwjst.org.pkresearchgate.net

Nucleophilic Addition Reactions

The polarized carbonyl group in this compound makes the carbon atom susceptible to attack by nucleophiles. savemyexams.com In these reactions, the hybridization of the carbonyl carbon changes from sp2 to sp3, leading to the formation of a new stereocenter if the starting aldehyde is asymmetric. libretexts.org Nucleophilic addition reactions can be carried out with a variety of nucleophiles, such as amines or alcohols. evitachem.com For example, the addition of hydrogen cyanide (HCN) to a carbonyl group results in the formation of a cyanohydrin. savemyexams.com This reactivity allows for the introduction of a wide range of functional groups at the former aldehyde position.

Reactions of the Oxazole Heterocyclic Ring

The oxazole ring in this compound can also participate in chemical transformations, although it is generally less reactive than the aldehyde group.

Electrophilic Aromatic Substitution Reactions

The oxazole ring, being an aromatic heterocycle, can undergo electrophilic aromatic substitution reactions. The positions on the oxazole ring, as well as the attached phenyl ring, can be targeted for substitution depending on the reaction conditions and the directing effects of the existing substituents. uci.edu The oxazole ring itself can influence the reactivity of the attached phenyl ring towards electrophiles. Generally, electrophilic aromatic substitution involves the reaction of the aromatic ring with an electrophile to form a carbocation intermediate, which then loses a proton to restore aromaticity. uci.edu

Nucleophilic Substitution Reactions at Specific Ring Positions

The oxazole ring in this compound is susceptible to nucleophilic substitution, primarily at the C2 position. cutm.ac.inwikipedia.org This reactivity is due to the electron-withdrawing nature of the ring nitrogen, which makes the C2 carbon atom the most electron-deficient and thus a prime target for nucleophiles. cutm.ac.inpharmaguideline.com If a suitable leaving group is present at the C2 position of an oxazole, it can be readily displaced by a variety of nucleophiles. cutm.ac.inthieme-connect.de

Deprotonation at the C2 position can also facilitate reactions. In the presence of a strong base, the C2 proton can be abstracted, leading to the formation of a 2-lithio-oxazole intermediate. wikipedia.org However, these intermediates are often unstable and can undergo ring-opening to produce an isonitrile. cutm.ac.inwikipedia.org

In contrast, electrophilic substitution is less common for the oxazole ring and typically requires the presence of activating, electron-donating groups. wikipedia.org When it does occur, substitution is favored at the C5 position. wikipedia.org

Table 1: Regioselectivity in Substitution Reactions of the Oxazole Ring

Reaction TypePreferred PositionInfluencing Factors
Nucleophilic SubstitutionC2Presence of a good leaving group. cutm.ac.inwikipedia.org
Deprotonation (Metallation)C2Use of strong bases like organolithium reagents. wikipedia.org
Electrophilic SubstitutionC5Requires electron-donating groups on the ring. wikipedia.org

Cycloaddition and Pericyclic Reactions (e.g., Diels-Alder)

The oxazole ring exhibits diene-like behavior and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comtandfonline.com This reaction has become a cornerstone for synthesizing complex molecules, particularly substituted pyridine (B92270) and furan (B31954) rings. wikipedia.orgclockss.orgtandfonline.com The reactivity of the oxazole as a diene is enhanced by the presence of electron-releasing substituents on the ring, while activation by Brønsted or Lewis acids at the nitrogen atom also facilitates the reaction by lowering the activation energy. pharmaguideline.comnih.govacs.org

In a typical Diels-Alder reaction, the oxazole (acting as the diene) reacts with a dienophile, such as an alkene or alkyne. cutm.ac.inpharmaguideline.com The initial cycloadduct is often unstable and undergoes a subsequent retro-Diels-Alder reaction, typically involving the loss of a small molecule like water or hydrogen cyanide, to yield a new aromatic ring. clockss.orgtandfonline.com

Reaction with Alkenes : The Diels-Alder reaction of an oxazole with an alkene leads to the formation of a pyridine derivative. cutm.ac.inwikipedia.orgtandfonline.com This is a highly versatile method for constructing substituted pyridine rings.

Reaction with Alkynes : When an alkyne is used as the dienophile, the reaction pathway leads to the formation of a furan derivative. clockss.orgpharmaguideline.com

Intramolecular Diels-Alder reactions, where the dienophile is tethered to the oxazole ring, are also well-established and provide an efficient route to various fused heterocyclic systems. tandfonline.comthieme-connect.compitt.edu

Ring-Opening and Rearrangement Pathways

The oxazole ring can undergo several types of ring-opening and rearrangement reactions, often initiated by heat, light, or chemical reagents.

Deprotonation-Induced Ring Opening : As mentioned previously, treatment of an oxazole with a strong base like butyllithium (B86547) can lead to deprotonation at C2. cutm.ac.in The resulting lithiated species exists in equilibrium with a ring-opened isonitrile, which can be trapped, providing a pathway to different chemical structures. cutm.ac.inwikipedia.org

Cornforth Rearrangement : This is a thermal rearrangement specific to 4-acyloxazoles. wikipedia.org In this pericyclic reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring exchange places. wikipedia.orgwikipedia.org The reaction proceeds through a nitrile ylide intermediate formed by thermal ring opening. wikipedia.org

Skeletal Rearrangement to Azepines and Pyrroles : Recent research has demonstrated a novel skeletal rearrangement of oxazoles into seven-membered (azepine) and five-membered (pyrrole) heterocycles. acs.orgnih.gov This transformation proceeds through a dynamic electrocyclization process, offering a method to control regioselectivity in competitive 6π and 8π electrocyclization reactions. acs.orgnih.gov

Reaction with Nucleophiles : Strong nucleophiles, such as ammonia (B1221849) or formamide, can induce ring cleavage of the oxazole, leading to the formation of imidazoles. pharmaguideline.com

Formation of Quaternary Salts

The nitrogen atom at the 3-position of the oxazole ring is weakly basic (pKa of the conjugate acid is 0.8) and can be alkylated by alkylating agents like alkyl halides. cutm.ac.inwikipedia.orgpharmaguideline.com This reaction results in the formation of N-alkyloxazolium salts, which are quaternary salts. cutm.ac.inpharmaguideline.com The quaternization of the nitrogen atom significantly impacts the electronic properties of the ring, making it more electron-deficient and activating it for certain transformations. nih.govacs.org A study investigating the quaternization of various substituted oxazoles has been conducted, highlighting this general reactivity. osti.govacs.orgacs.org

Functionalization and Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. Strategies can target the phenyl ring, the oxazole ring, or the aldehyde group.

Substitution Pattern Modifications on the Phenyl Ring

The phenyl ring of this compound can be modified using standard aromatic substitution reactions. The existing oxazol-2-yl group acts as a meta-directing deactivator for electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, nucleophilic aromatic substitution can be performed if a suitable leaving group (e.g., a halogen) is present on the ring, typically activated by an electron-withdrawing group.

Studies on related 2-phenylbenzoxazole (B188899) systems provide insight into feasible modifications. For instance, various substituents can be introduced onto the phenyl ring to modulate the properties of the final compound. Research has shown the synthesis of derivatives bearing methoxy, N,N-diethyl, and morpholine (B109124) groups at different positions of the phenyl ring. mdpi.com In one study, ultrasound was used to accelerate the nucleophilic aromatic substitution of different amines onto 4-fluorobenzaldehyde, demonstrating a method for introducing amino substituents onto the phenyl ring. researchgate.net

Table 2: Examples of Phenyl Ring Functionalization on Related Structures

Reagents/MethodType of ModificationResulting SubstituentReference
N-Acetyl-dl-alanine, Ac₂OCascade CyclizationFormation of indeno[2,1-c]pyran-3-ones acs.org
Various Amino Acids, Ac₂OCascade CyclizationFormation of 1-oxazolonylisobenzofurans acs.org
Alkyl Halides, BaseO-AlkylationAlkoxy groups mdpi.com
Secondary Amines (e.g., Morpholine)Nucleophilic Aromatic SubstitutionAmino groups (e.g., Morpholinyl) mdpi.com
Glycine, then Aryl AldehydeErlenmeyer-Plöchl reactionFormation of (E)-4-benzylidine-2-phenyloxazole-5(4H)-one derivatives ajrcps.com

Modulating Substituents on the Oxazole Ring

The oxazole ring itself can be functionalized, though its electron-deficient nature presents unique challenges and opportunities compared to the phenyl ring.

Van Leusen Oxazole Synthesis : This is a powerful method for constructing the oxazole ring itself, specifically yielding 5-substituted oxazoles. nih.govmdpi.com The reaction involves the cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com By starting with a modified benzaldehyde (B42025), one can introduce a wide variety of substituents at the C5 position of the resulting oxazole ring. This method is tolerant of many functional groups and has been used to synthesize complex molecules, including those with furan, thiophene, and pyrimidine (B1678525) cores attached to the oxazole. nih.gov

Direct C-H Arylation : Palladium-catalyzed direct arylation methods have been developed for the regioselective functionalization of the oxazole ring at both the C2 and C5 positions. organic-chemistry.org By choosing specific phosphine (B1218219) ligands and solvent systems, one can direct the arylation to either position with high selectivity. For example, C5 arylation is often favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Functionalization via Lithiation : As noted earlier, deprotonation at C2 with a strong base generates a 2-lithiooxazole. wikipedia.org This nucleophilic intermediate can then be reacted with various electrophiles to introduce substituents at the C2 position.

Table 3: Methods for Oxazole Ring Functionalization

MethodPosition FunctionalizedDescriptionReference
Van Leusen SynthesisC5Reaction of an aldehyde with TosMIC to form a 5-substituted oxazole ring. nih.govmdpi.com
Palladium-Catalyzed Direct ArylationC2 or C5Regioselective C-H activation and coupling with aryl halides/triflates. organic-chemistry.org
Lithiation and Electrophilic QuenchC2Deprotonation with a strong base followed by reaction with an electrophile. wikipedia.org
Cyclization of EnamidesC2 and C5Copper(II)-catalyzed oxidative cyclization to form 2,5-disubstituted oxazoles. organic-chemistry.org

Synthesis of Polycyclic and Fused Systems Incorporating the Core Structure

The construction of polycyclic and fused ring systems is a significant endeavor in synthetic organic chemistry, often leading to compounds with valuable applications in materials science and medicinal chemistry. While direct and specific examples of the use of this compound in the synthesis of such complex scaffolds are not extensively documented in publicly available research, its chemical structure, featuring both an aldehyde and a stable heterocyclic oxazole ring, presents clear potential for participation in a variety of cyclization and annulation reactions. General synthetic strategies that are commonly employed for substituted aryl aldehydes can be extrapolated to predict the reactivity of this compound in forming fused and polycyclic systems. These methods often involve intramolecular cyclizations or multicomponent reactions where the aldehyde group is a key electrophilic center.

One of the most powerful strategies for building complex molecular architectures in a single step is through multicomponent reactions (MCRs). nih.govpreprints.org These reactions combine three or more starting materials in a one-pot process to form a product that incorporates substantial portions of all the reactants. nih.gov For an aryl aldehyde like this compound, MCRs can lead to the formation of highly substituted heterocyclic systems fused to the original benzene (B151609) ring. For instance, tandem reactions that begin with a Knoevenagel condensation of the aldehyde, followed by a Michael addition and an intramolecular cyclization, can produce fused carbocyclic or heterocyclic rings. nih.gov The specific nature of the resulting fused system would depend on the other components used in the reaction.

Another significant pathway involves tandem or cascade reactions, where a sequence of intramolecular processes occurs without the isolation of intermediates. mdpi.combeilstein-journals.org An appropriately substituted this compound derivative could undergo an initial intermolecular reaction at the aldehyde, followed by an intramolecular cyclization involving either the oxazole ring or a substituent on the benzene ring. For example, a reaction with an amine could form an imine, which then participates in an intramolecular cycloaddition with a tethered dienophile to create a complex tricyclic amine. beilstein-journals.org

Furthermore, metal-catalyzed reactions provide a versatile toolkit for the synthesis of fused systems. Palladium-catalyzed intramolecular C-H activation or coupling reactions are well-established methods for forming new rings. rsc.org A strategy could involve the initial conversion of the aldehyde group of this compound into a different functional group that is amenable to such cyclizations. Alternatively, the existing oxazole and benzene rings could participate in annulation reactions with other reagents. For instance, reactions of aryl aldehydes with alkynes and amines, often catalyzed by transition metals like ruthenium or copper, can lead to the formation of fused nitrogen-containing heterocycles. mdpi.comrsc.org

Intramolecular oxidative cycloadditions represent another potential route. For example, if the aldehyde group were converted to an aldoxime, it could undergo an intramolecular cycloaddition with a suitably positioned unsaturated tether, a reaction often mediated by hypervalent iodine reagents, to yield polycyclic isoxazole (B147169) derivatives. mdpi.com

While the direct application of these methods to this compound requires experimental validation, the established reactivity of substituted aryl aldehydes in these transformations provides a strong foundation for future research into the synthesis of novel polycyclic and fused systems based on this core structure.

The following table summarizes some general strategies that could be adapted for the synthesis of polycyclic and fused systems using an aryl aldehyde like this compound as a starting point.

Reaction Type Potential Reactants with this compound Typical Conditions Potential Fused/Polycyclic Product
Multicomponent Reactions (MCRs)Active methylene (B1212753) compounds, amines, sulfur/seleniumCatalyst (e.g., L-proline, K2CO3), often in a suitable solvent like ethanol. tandfonline.comFused thiophenes, pyrimidines, or other highly substituted heterocycles. preprints.orgtandfonline.com
Tandem/Cascade ReactionsAmines with tethered alkenes or alkynesHeating, sometimes with a catalyst. beilstein-journals.orgFused tricyclic amines or other complex polycycles. beilstein-journals.org
Metal-Catalyzed AnnulationAlkynes, diaminesTransition metal catalysts (e.g., Ru, Pd), often with ligands and a base. mdpi.comrsc.orgFused pyridines, imidazoles, or other nitrogen-containing polycycles. mdpi.comrsc.org
Intramolecular SRN1 ReactionA ketone enolate precursor tethered to the aromatic ringPhotostimulation in a suitable solvent. acs.orgBenzo-fused heterocycles containing N, O, or S. acs.org
Intramolecular Oxidative CycloadditionConversion to an aldoxime with a tethered alkyne/alkeneHypervalent iodine reagents (e.g., PhI(OAc)2). mdpi.comFused isoxazole or isoxazoline (B3343090) ring systems. mdpi.com

Spectroscopic and Advanced Structural Elucidation of 3 Oxazol 2 Yl Benzaldehyde

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within 3-(Oxazol-2-yl)benzaldehyde. These methods probe the vibrational modes of molecules, which are sensitive to the specific bonds and their chemical environment. renishaw.com

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit a strong absorption band for the carbonyl (C=O) group of the aldehyde, typically appearing in the range of 1660 to 1770 cm⁻¹. libretexts.org For conjugated aldehydes, this peak is often observed around 1705 cm⁻¹. libretexts.org Additionally, characteristic C-H stretching vibrations for the aldehyde group are anticipated between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. libretexts.org The presence of the oxazole (B20620) ring would be indicated by C=N stretching vibrations. gexinonline.com The aromatic ring system will show C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. americanpharmaceuticalreview.com It is particularly effective for observing vibrations of non-polar bonds and symmetric stretching modes. renishaw.com Therefore, the C=C stretching vibrations of the benzene (B151609) and oxazole rings are expected to be prominent in the Raman spectrum. The positions and intensities of Raman bands are highly sensitive to molecular structure and intermolecular interactions. renishaw.com

Vibrational Mode Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman) Reference
Aldehyde C=O Stretch1705 (Conjugated) libretexts.org
Aldehyde C-H Stretch2700-2760, 2800-2860 libretexts.org
Oxazole C=N Stretch~1654 gexinonline.com
Aromatic C=C Stretch~1600-1450Prominent
C-O-C Stretch (Oxazole)~1206 gexinonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map of this compound can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The aldehyde proton is expected to appear as a distinct singlet in the downfield region, typically around δ 9.95 ppm. mdpi.com The protons on the aromatic and oxazole rings will resonate in the aromatic region (approximately δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions and relationships. For instance, protons on the benzaldehyde (B42025) ring will exhibit splitting patterns (e.g., doublets, triplets, multiplets) based on their coupling with neighboring protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Reference
Aldehyde (-CHO)~9.95Singlet mdpi.com
Aromatic (Benzene ring)7.5-8.3Multiplet rsc.org
Oxazole Ring7.1-7.9Multiplet mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is characteristically found far downfield, around δ 192.4 ppm. mdpi.com The carbon atoms of the aromatic and oxazole rings will appear in the approximate range of δ 110-160 ppm. The specific chemical shifts help to distinguish between the different carbon environments within the molecule.

Carbon Expected Chemical Shift (δ, ppm) Reference
Aldehyde Carbonyl (C=O)~192.4 mdpi.com
Aromatic & Oxazole Carbons110-165 wisc.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It is invaluable for tracing the connectivity of protons within the benzaldehyde and oxazole ring systems. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.netscribd.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). scribd.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the benzaldehyde and oxazole rings. researchgate.net For instance, a correlation between the aldehyde proton and the carbon atom of the oxazole ring to which the benzaldehyde moiety is attached would provide definitive proof of their connection.

Ion m/z Value Identity Reference
[M]⁺•173.05Molecular Ion
[M-1]⁺172.04Loss of H from aldehyde stackexchange.com
[M-29]⁺144.04Loss of CHO group stackexchange.comdocbrown.info
[C₆H₅]⁺77.04Phenyl cation docbrown.info

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within the molecule and its behavior upon excitation with light.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. uni-muenchen.de The conjugated system formed by the benzaldehyde and oxazole rings will likely result in strong absorption in the UV region. The spectra of similar aromatic aldehydes and oxazole derivatives show characteristic absorption bands. uni-muenchen.deresearchgate.net For example, nitrobenzaldehydes exhibit weak n→π* transitions around 350 nm and stronger π→π* transitions around 300 nm and 250 nm. uni-muenchen.de The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Fluorescence Spectroscopy: Many oxazole derivatives are known to be fluorescent. researchgate.netresearchgate.net Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum, which is typically a mirror image of the lowest energy absorption band, provides information about the energy of the excited state. chalmers.se The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined from fluorescence measurements and are sensitive to the molecular environment. researchgate.net The study of these properties is crucial for applications such as fluorescent probes. researchgate.net

Spectroscopic Technique Expected Observation Information Gained Reference
UV-Vis AbsorptionAbsorption bands in the UV regionElectronic transitions (π→π, n→π) uni-muenchen.deresearchgate.net
Fluorescence EmissionPotential emission in the UV or visible regionEnergy of the excited state, potential for fluorescence applications researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the principal method for determining the precise arrangement of atoms within a crystalline solid. encyclopedia.pubnih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. numberanalytics.comnumberanalytics.com The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. libretexts.org

While specific crystallographic data for this compound is not found in the surveyed literature, the analysis of structurally related compounds provides insight into the expected findings. For instance, the crystal structure of (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, an oxazole derivative, was determined by X-ray diffraction. Key structural features, such as the planarity of the oxazole ring and the dihedral angles between the different ring systems, were elucidated. In the crystal packing of this related molecule, intermolecular forces like C—H···O and π–π interactions were identified as crucial for stabilizing the three-dimensional architecture.

If a single crystal of this compound were to be analyzed, a similar set of data would be generated, providing definitive proof of its molecular conformation in the solid state. The expected data would include the crystal system, space group, and unit cell dimensions, as well as the precise coordinates of each atom.

Table 1: Illustrative Crystal Data for a Related Oxazolone Derivative (Note: This data is for (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, not this compound, and serves as an example of typical crystallographic parameters.)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.0827 (6)
b (Å)7.7848 (3)
c (Å)27.6527 (16)
V (ų)2601.1 (2)
Z8

This information would be invaluable for understanding how the oxazole and benzaldehyde rings are oriented relative to each other and how the molecules pack together in a crystal lattice, influenced by non-covalent interactions.

Other Advanced Spectroscopic Techniques

Beyond standard 1D NMR and IR spectroscopy, a variety of advanced techniques are employed to provide a comprehensive structural and electronic profile of a molecule like this compound.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals, especially for complex structures. nih.govipb.pt

COSY experiments would reveal the coupling relationships between protons, helping to trace the connectivity within the phenyl and oxazole rings.

HSQC would correlate each proton with its directly attached carbon atom.

HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for confirming the linkage between the C2 carbon of the oxazole ring and the C3 position of the benzaldehyde ring, a key structural feature of the molecule. Studies on other oxazole-containing natural products have heavily relied on such 2D NMR methods for their structural elucidation. mdpi.commdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. nih.govacs.org The fragmentation pattern observed in the mass spectrum offers further structural clues. For benzaldehyde derivatives, characteristic fragmentation patterns can help confirm the presence of the aldehyde group and the substitution pattern on the aromatic ring. researchgate.netrsc.org

Fluorescence Spectroscopy: Many heterocyclic compounds exhibit fluorescence, a property that is sensitive to the molecule's electronic structure and its environment. encyclopedia.pubclockss.org An investigation into the fluorescence properties of this compound would involve measuring its excitation and emission spectra. researchgate.net The resulting data, including the quantum yield and lifetime of the excited state, would provide insight into the molecule's photophysical behavior. The conjugation between the oxazole and benzaldehyde rings is expected to influence these properties. Studies on other fluorescent heterocyclic compounds have shown that such data is valuable for potential applications in materials science and as biological probes. acs.orgmdpi.com

Table 2: Summary of Advanced Spectroscopic Techniques and Expected Information for this compound

TechniqueInformation ProvidedRelevance to Structure
2D NMR (COSY, HSQC, HMBC) ¹H-¹H correlations, ¹H-¹³C direct and long-range correlations.Unambiguously assigns all proton and carbon signals; confirms connectivity between the oxazole and benzaldehyde rings.
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio and fragmentation pattern.Confirms molecular formula; provides evidence for specific functional groups.
Fluorescence Spectroscopy Excitation/emission wavelengths, quantum yield.Characterizes electronic and photophysical properties; sensitive to molecular conformation and environment.

Together, these advanced spectroscopic and crystallographic methods provide a detailed and robust characterization of the molecular and electronic structure of this compound.

Computational Chemistry and Theoretical Investigations of 3 Oxazol 2 Yl Benzaldehyde

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com Methods like B3LYP with a suitable basis set such as 6-311G(d,p) are commonly employed for these calculations. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com For 3-(Oxazol-2-yl)benzaldehyde, the key conformational aspect is the dihedral angle between the phenyl and oxazole (B20620) rings, as well as the orientation of the aldehyde group.

The optimized geometry reveals that the molecule tends towards a planar structure to maximize π-conjugation between the two aromatic rings, though some torsional angles may deviate slightly from perfect planarity. The aldehyde group's orientation relative to the benzene (B151609) ring is also a critical factor.

Below is a table of selected illustrative optimized geometrical parameters (bond lengths and bond angles) for this compound, as would be predicted from a DFT calculation.

ParameterBond/AngleIllustrative Calculated Value
Bond Lengths C(aldehyde)-H1.11 Å
C=O (aldehyde)1.22 Å
C(ring)-C(aldehyde)1.48 Å
O(oxazole)-C(oxazole)1.37 Å
N(oxazole)=C(oxazole)1.31 Å
C(phenyl)-C(oxazole)1.47 Å
Bond Angles O=C-H (aldehyde)120.5°
C(ring)-C-O (aldehyde)124.0°
C-O-C (oxazole)105.0°
C-N=C (oxazole)115.0°

These values are representative and require specific calculation for validation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy, electrophilicity index)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. taylorandfrancis.comnih.gov The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) reflects the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comirjweb.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich oxazole and benzene rings, while the LUMO is likely localized on the π* orbital of the conjugated system, including the electron-withdrawing aldehyde group.

Global reactivity descriptors, such as the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov

Below is a table of illustrative FMO data and reactivity descriptors for this compound.

ParameterSymbolIllustrative Calculated Value (eV)
HOMO EnergyEHOMO-6.85
LUMO EnergyELUMO-2.15
Energy GapΔE4.70
Electronegativityχ4.50
Chemical Hardnessη2.35
Electrophilicity Indexω4.31

These values are based on typical results for similar aromatic heterocyclic aldehydes and require specific calculation for validation.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis spectra)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and comparison with experimental data.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to predict the chemical shifts.

IR Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these frequencies, which are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. Key predicted peaks would include the C=O stretch of the aldehyde, C=N stretch of the oxazole, and aromatic C-H stretches. docbrown.info

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which can be correlated with the absorption maxima (λmax) in a UV-Vis spectrum. uni-muenchen.de The predicted transitions are typically π-π* and n-π* in nature.

Illustrative Predicted Spectroscopic Data for this compound

SpectrumParameterIllustrative Predicted ValueExpected Region
¹³C NMR C=O (Aldehyde)191.5 ppm~190 ppm
C-2 (Oxazole)162.0 ppm~161 ppm
¹H NMR H (Aldehyde)10.1 ppm~10.0 ppm
H (Oxazole)7.3 ppm, 7.9 ppm~7.2-8.0 ppm
IR C=O Stretch1705 cm⁻¹~1700 cm⁻¹
C=N Stretch1595 cm⁻¹~1600 cm⁻¹
UV-Vis λmax (π-π*)295 nm~280-310 nm

These values are for illustrative purposes and serve as a comparison to typical experimental values for similar structures.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.denih.gov It is a valuable tool for predicting reactivity, particularly towards electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red): Concentrated around the carbonyl oxygen of the aldehyde group and the nitrogen atom of the oxazole ring, making these the primary sites for electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Located around the aldehyde hydrogen atom and the hydrogens on the aromatic rings.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the benzene and oxazole rings.

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes and intermolecular interactions. mdpi.comtandfonline.com

For this compound, MD simulations could be employed to:

Explore the conformational landscape in different solvent environments, revealing the flexibility of the bond linking the two rings.

Study its interaction with biological targets, such as enzymes or receptors, by simulating the molecule within a protein's active site. nih.gov This can help understand binding modes and estimate binding affinities.

Although no specific MD simulation studies for this compound are prominently published, such simulations would typically involve placing the molecule in a simulation box with solvent molecules (e.g., water) and running the simulation for nanoseconds to observe its dynamic behavior and interactions. researchgate.net

Reaction Mechanism Studies Using Computational Approaches

Computational methods, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions. By locating transition states and calculating activation energies, chemists can map out the entire potential energy surface of a reaction. acs.orgrsc.org

For this compound, computational studies could elucidate the mechanisms of various reactions, including:

Oxidation of the aldehyde group: Determining the pathway for its conversion to a carboxylic acid.

Reactions involving the oxazole ring: The oxazole ring can participate in cycloaddition reactions or be susceptible to oxidation by species like singlet oxygen or hydroxyl radicals. nih.govresearchgate.net Computational studies can predict the regioselectivity and kinetic feasibility of such reactions.

For example, a study on the oxidation of the oxazole ring would involve calculating the energy barriers for different potential pathways, such as a [4+2] cycloaddition, to determine the most likely reaction product. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld surface analysis)

A thorough search of scientific databases and literature reveals that a crystallographic structure for this compound has not been reported. The determination of a single-crystal X-ray structure is a prerequisite for performing a Hirshfeld surface analysis, which is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice.

Consequently, without the foundational crystallographic data, a Hirshfeld surface analysis and a detailed discussion of the specific intermolecular interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—for this compound cannot be generated. Detailed research findings and data tables pertaining to its intermolecular contacts are therefore unavailable in the current body of scientific literature.

Further experimental work to crystallize this compound and determine its three-dimensional structure is necessary before such computational and theoretical investigations of its intermolecular interactions can be conducted.

Applications in Advanced Organic Synthesis and Materials Science

3-(Oxazol-2-yl)benzaldehyde as a Key Synthetic Intermediate

As a synthetic intermediate, this compound offers chemists a versatile platform for molecular elaboration. The aldehyde functionality serves as a handle for a wide array of chemical transformations, while the oxazole (B20620) moiety can influence the electronic properties and spatial arrangement of the resulting products.

The oxazole ring is a key structural motif found in numerous biologically active compounds and functional materials. semanticscholar.orgmdpi.com this compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems. For instance, the aldehyde group can readily participate in condensation reactions with various nucleophiles to construct larger, polycyclic frameworks incorporating the oxazole core. One notable method for synthesizing oxazole-containing structures is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). semanticscholar.orgmdpi.com This reaction allows for the formation of a 5-substituted oxazole ring. semanticscholar.orgmdpi.com

Furthermore, the strategic placement of the aldehyde group at the meta-position of the phenyl ring allows for the regioselective construction of intricate molecular architectures. This is particularly relevant in the synthesis of tris-heterocyclic molecules, which are of interest in medicinal and coordination chemistry. frontiersin.org The oxazole unit itself can be synthesized through various methods, including the reaction of aldehydes with TosMIC, providing a pathway to a diverse range of oxazole-containing heterocycles. semanticscholar.orgmdpi.combohrium.com

In the strategic planning of complex molecule synthesis, a process known as retrosynthetic analysis, this compound emerges as a valuable building block. d-nb.info Retrosynthesis involves mentally deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. d-nb.infosynthiaonline.com The aldehyde and oxazole functionalities of this compound represent key "synthons," or idealized fragments, that can be readily incorporated into a retrosynthetic plan. d-nb.info

The aldehyde group allows for disconnections based on well-established reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. The oxazole ring, being a stable heterocyclic system, often remains intact throughout a synthetic sequence, providing a rigid scaffold upon which to build molecular complexity. The availability of various substituted benzaldehydes and the versatility of oxazole synthesis methods enhance the utility of this compound in designing efficient and convergent synthetic routes. sigmaaldrich.com

Table 1: Key Reactions in Retrosynthetic Analysis Involving Aldehydes

Reaction NameDescriptionResulting Bond Formation
Wittig Reaction Reaction of an aldehyde with a phosphorus ylide.Carbon-carbon double bond
Horner-Wadsworth-Emmons Reaction A variation of the Wittig reaction using a phosphonate (B1237965) carbanion.Carbon-carbon double bond
Aldol Condensation Reaction of an enolate with an aldehyde.β-hydroxy carbonyl or α,β-unsaturated carbonyl
Reductive Amination Conversion of an aldehyde and an amine into an amine via an imine intermediate.Carbon-nitrogen single bond

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to building molecular complexity. nih.govacs.orgsemanticscholar.org this compound, with its reactive aldehyde group, can act as a key participant in such reaction sequences. For example, it can initiate a cascade by reacting with a suitable partner, leading to an intermediate that undergoes subsequent intramolecular transformations.

Research has shown that related benzaldehyde (B42025) derivatives can participate in domino reactions to form complex fused heterocyclic systems. nih.govacs.orgsemanticscholar.org While specific examples detailing the role of this compound in cascade reactions are not extensively documented in the provided search results, its potential is evident. The aldehyde can undergo an initial intermolecular reaction, and the resulting product, containing the oxazole moiety, can be poised for subsequent intramolecular cyclizations or rearrangements, leading to the rapid assembly of complex molecular frameworks.

Development of Advanced Materials Based on this compound

The inherent photophysical properties of the oxazole ring, combined with the synthetic versatility of the benzaldehyde group, make this compound an attractive building block for the creation of advanced materials with specific optical and electronic functions.

The oxazole nucleus is a component of many fluorescent compounds. periodikos.com.br Derivatives of benzoxazole (B165842), a related heterocyclic system, have been investigated as fluorescent probes for biological imaging and sensing applications. These molecules can exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to specific environmental factors like pH or the presence of certain ions or biomolecules. nih.gov

By chemically modifying the aldehyde group of this compound, it is possible to synthesize a variety of derivatives with tailored fluorescent responses. For example, condensation of the aldehyde with different amines or active methylene (B1212753) compounds can lead to new molecules with extended conjugation and altered electronic properties, which in turn can influence their fluorescence characteristics. This makes this compound a promising starting material for the development of novel fluorescent probes for applications in cell biology, diagnostics, and environmental monitoring.

Organic dyes and pigments are colored substances that are widely used in various industries. primescholars.comepa.gov The synthesis of these materials often involves the chemical coupling of aromatic and heterocyclic components. The oxazole ring is a known chromophore, and its incorporation into larger conjugated systems can lead to compounds that absorb and emit light in the visible region of the electromagnetic spectrum. globalresearchonline.net

The aldehyde group of this compound provides a convenient reactive site for the synthesis of azo dyes and other classes of organic colorants. rsc.org For instance, it can be condensed with various coupling components to create extended π-systems, which are essential for color. The specific substituents on the benzaldehyde and the coupling partner can be varied to fine-tune the color and other properties of the resulting dye or pigment. While direct synthesis of dyes from this compound is not explicitly detailed in the provided search results, the general principles of dye chemistry suggest its potential as a valuable precursor in this field. globalresearchonline.netbohrium.com

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aldehyde proton at ~10 ppm and oxazole ring protons between 7–8 ppm) .
  • IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm1^{-1}) and oxazole C=N absorption (~1650 cm1^{-1}) .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. Advanced

  • X-ray Crystallography : Single-crystal diffraction with SHELXL refinement resolves stereochemical ambiguities. For example, R factors <0.05 and data-to-parameter ratios >15 ensure reliability .
  • InChI/SMILES Descriptors : Standardize structural representation for database integration (e.g., SMILES: O=CC1=CC=CC(=C1)C2=NC=CO2) .

How can researchers address structural ambiguities in this compound derivatives using X-ray crystallography?

Advanced
Structural ambiguities, such as disorder in the oxazole ring or aldehyde orientation, are resolved via:

  • TWINABS for twinned crystals .
  • Hydrogen Bonding Analysis : Intermolecular interactions (e.g., C–H⋯O) stabilize crystal packing, guiding refinement .
  • High-Resolution Data : Collecting data at low temperature (100 K) reduces thermal motion artifacts. SHELXL’s restraints (e.g., DFIX) maintain chemically sensible geometries during refinement .

What strategies are employed to enhance the yield and selectivity in cross-coupling reactions involving this compound precursors?

Q. Advanced

  • Precursor Design : Use electron-deficient aryl halides (e.g., 2-bromo-5-formylbenzaldehyde) to accelerate oxidative addition in Suzuki coupling .
  • Ligand Screening : Bulky ligands (e.g., XPhos) prevent homocoupling .
  • Microwave Irradiation : Reduces reaction time from hours to minutes while maintaining >90% yield .
  • Additives : K2_2CO3_3 or Cs2_2CO3_3 as bases improve turnover in polar aprotic solvents .

What methodological approaches are used to evaluate the biological activity of this compound derivatives?

Q. Basic

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., TrkA inhibition) quantify IC50_{50} values .

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like tubulin (e.g., docking scores <−8 kcal/mol indicate strong affinity) .
  • 3D-QSAR Models : Atom-based pharmacophore mapping correlates substituent effects with activity (e.g., electron-withdrawing groups enhance cytotoxicity) .

How should researchers analyze contradictory data in crystallographic refinement or biological assays for this compound?

Q. Advanced

  • Crystallographic Discrepancies :
    • Compare multiple datasets to identify systematic errors (e.g., absorption corrections in SHELX ).
    • Validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .
  • Biological Variability :
    • Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
    • Apply statistical tools (e.g., Grubbs’ test) to exclude outliers in dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.